molecular formula C5H9BrN4OS B13177463 5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13177463
M. Wt: 253.12 g/mol
InChI Key: DXTDSYSQNTYJMN-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound contains a bromine atom, a methanesulfinyl group, and a triazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the bromination of a suitable precursor, followed by the introduction of the methanesulfinyl group and the formation of the triazole ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and safety measures.

Chemical Reactions Analysis

5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methanesulfinyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The triazole ring may also contribute to the compound’s stability and specificity.

Comparison with Similar Compounds

5-Bromo-1-(2-methanesulfinylethyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simple triazole compound with basic biological activities.

    5-Bromo-1H-1,2,4-triazole: A similar compound without the methanesulfinyl group.

    1-(2-Methanesulfinylethyl)-1H-1,2,4-triazole: A compound without the bromine atom. The presence of both the bromine atom and the methanesulfinyl group in this compound makes it unique and may enhance its biological activities and chemical reactivity.

Properties

Molecular Formula

C5H9BrN4OS

Molecular Weight

253.12 g/mol

IUPAC Name

5-bromo-1-(2-methylsulfinylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H9BrN4OS/c1-12(11)3-2-10-4(6)8-5(7)9-10/h2-3H2,1H3,(H2,7,9)

InChI Key

DXTDSYSQNTYJMN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCN1C(=NC(=N1)N)Br

Origin of Product

United States

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